molecular formula C23H20N4O2 B2463671 (E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285494-35-0

(E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2463671
CAS No.: 1285494-35-0
M. Wt: 384.439
InChI Key: BRQKGQBJYCRHEH-BUVRLJJBSA-N
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Description

(E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-15(18-8-7-16-5-3-4-6-19(16)13-18)24-27-23(28)22-14-21(25-26-22)17-9-11-20(29-2)12-10-17/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQKGQBJYCRHEH-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with naphthalen-2-yl ethylidene hydrazine in the presence of appropriate catalysts. The structure is confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which reveal key functional groups and their spatial arrangements.

Key Structural Features:

  • Molecular Formula: C20H22N4O2
  • Molecular Weight: 350.42 g/mol
  • Functional Groups: Pyrazole, hydrazone, methoxyphenyl, and naphthyl moieties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound exhibits an IC50 value in the micromolar range, indicating its effectiveness in inhibiting cell proliferation. Mechanistic studies suggest that the anticancer activity may be attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, it has been shown to reduce paw edema and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains:

  • Gram-positive bacteria: Staphylococcus aureus
  • Gram-negative bacteria: Escherichia coli

The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted on MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early and late apoptotic cells after treatment with 20 µM of the compound for 48 hours.

Case Study 2: Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, administration of the compound at doses of 10 and 20 mg/kg significantly reduced edema compared to control groups. Histopathological examinations showed decreased infiltration of inflammatory cells in treated animals.

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